molecular formula C8H8N2O3 B143705 5-nitro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 137469-90-0

5-nitro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B143705
CAS No.: 137469-90-0
M. Wt: 180.16 g/mol
InChI Key: OEMLNKRYGKJRJY-UHFFFAOYSA-N
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Description

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound with the molecular formula C8H8N2O3. It is characterized by a benzoxazine ring structure with a nitro group at the 5-position.

Mechanism of Action

Target of Action

Benzoxazines, a class of compounds to which this molecule belongs, have been reported to interact with the a1 adenosine receptor

Mode of Action

Benzoxazines are known to exhibit a variety of pharmacological properties, including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities . The specific interactions between 5-nitro-3,4-dihydro-2H-1,4-benzoxazine and its targets that lead to these effects are currently unknown and warrant further investigation.

Biochemical Pathways

Benzoxazines have been reported to inhibit human topoisomerase i , suggesting that they may affect DNA replication and transcription pathways. More research is needed to elucidate the specific pathways impacted by this compound.

Result of Action

Benzoxazines have been reported to exhibit a broad spectrum of activity with minimum growth inhibition concentration (mic) values between 625–100 μg/ml , indicating their potential as antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves a multi-step process. One common method starts with the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under acidic conditions to form the benzoxazine ring . The nitro group is introduced through nitration of the benzoxazine ring using a mixture of concentrated nitric acid and sulfuric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7/h1-3,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMLNKRYGKJRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568096
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137469-90-0
Record name 5-Nitro-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitrophenol (15.0 g, 97 mmol) and 1,2-dibromoethane (29.1 g, 155 mmol) in dimethylformamide (80 mL) was added KOH (10.9 g, 194 mmol) at 180° C. After stirring at 200° C. for 2 days, the mixture was poured to 150 g water. The mixture was concentrated under reduced pressure. The crude product was purified using column chromatography to give the title compound (2.50 g) as a red solid. MS (ESI): m/z 181 [M+H]+
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step One
Name
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
150 g
Type
reactant
Reaction Step Two

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